2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide
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Overview
Description
2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to form the dibenzo[b,e][1,4]diazepine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific substituents with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide involves its interaction with specific molecular targets in the body. It is believed to bind to the benzodiazepine binding site on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . The compound’s structure allows it to interact with these receptors effectively, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
Compared to similar compounds, 2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide stands out due to its specific substituents, which contribute to its unique chemical and biological properties. The presence of the propylacetamide group, in particular, enhances its potential as a therapeutic agent by improving its pharmacokinetic properties and receptor binding affinity .
Properties
Molecular Formula |
C27H33N3O3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-propylacetamide |
InChI |
InChI=1S/C27H33N3O3/c1-5-14-28-24(32)17-30-22-9-7-6-8-20(22)29-21-15-27(2,3)16-23(31)25(21)26(30)18-10-12-19(33-4)13-11-18/h6-13,26,29H,5,14-17H2,1-4H3,(H,28,32) |
InChI Key |
NBDRVFAUEDNOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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